![molecular formula C14H11F3N2O4 B2712718 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866156-21-0](/img/structure/B2712718.png)

1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

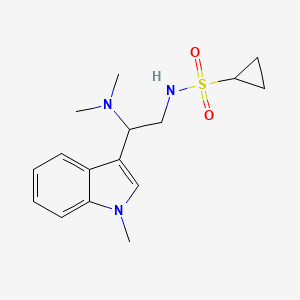

“1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound . The trifluoromethyl group in the compound is a functional group that has the formula -CF3 .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds often involves the use of hypervalent iodine compounds as electrophilic CF3-transfer reagents . Various methods exist to introduce this functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . This group is often used to adjust the steric and electronic properties of a lead compound .Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical and Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can also be added to change the solubility of molecules containing other groups of interest .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

1,3-Dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione serves as a key component in the synthesis of various heterocyclic compounds. For instance, it's used in the synthesis of pyrimidine-linked pyrazole heterocyclics, which show promise due to their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Moreover, the compound facilitates the creation of unique pyrimidinetrione derivatives through conjugate addition reactions (Abdelghani, 2001).

Advancements in Radical Chemistry

This compound has been instrumental in advancing radical chemistry, particularly in synthesizing verdazyl radicals with pyridine or pyrimidine substituents. These radicals are a new family of chelating spin-bearing ligands, showing potential in various chemical applications due to their stability and electronic properties (Barr et al., 1999).

Development of Polyimides

The compound is crucial in the development of novel polyimides, particularly those containing pyridine and fluorine. These polyimides, derived from aromatic dianhydrides, demonstrate excellent solubility and thermal stability, making them suitable for high-performance applications (Zhang et al., 2007).

Creation of Pyridino Pyrimidinone Derivatives

It's used in the synthesis of novel pyridino pyrimidinone derivatives. These derivatives are of interest due to their unique chemical and spectroscopic properties, and they represent a significant area of study in synthetic chemistry (Hassneen & Abdallah, 2003).

Synthesis of Fluorinated Polyimides

This compound plays a key role in synthesizing fluorinated polyimides. These polyimides, derived from various aromatic dianhydrides, exhibit low water absorption rates, low dielectric constants, and high thermal stability, making them highly suitable for advanced material applications (Madhra et al., 2002).

Catalyst-Free Synthesis of Heterocycles

It enables the catalyst-free synthesis of functionalized heterocycles, contributing to eco-friendly and efficient chemical processes (Brahmachari & Nayek, 2017).

Anti-Tumor Agent Synthesis

The compound is used in synthesizing potential anti-tumor agents, particularly through the creation of novel triazines and triazepines (Badrey & Gomha, 2012).

Novel Polyimides from Aromatic Dianhydrides

It's a key component in synthesizing novel polyimides from aromatic dianhydrides, showcasing properties like good thermal stability, flexibility, and low dielectric constants (Banerjee et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This suggests that “1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” and similar compounds could have potential applications in the development of new pharmaceuticals and drugs .

Propiedades

IUPAC Name |

1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O4/c1-18-11(21)9(12(22)19(2)13(18)23)10(20)7-4-3-5-8(6-7)14(15,16)17/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDRIBXTMAMQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)

![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylbenzenesulfonamido)propanamide](/img/structure/B2712637.png)

![3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2712640.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)

![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrochloride](/img/structure/B2712647.png)

![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712656.png)

![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)